2-(2-Chlorophenyl)propanenitrile
Overview
Description
2-(2-Chlorophenyl)propanenitrile is a useful research compound. Its molecular formula is C9H8ClN and its molecular weight is 165.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fungicidal Properties
2-(2-Chlorophenyl)propanenitrile derivatives have been studied for their fungicidal properties. For instance, a compound closely related to this compound, named RH 3866, exhibited effectiveness against a range of fungi, particularly those in the subclass loculoascomycetidae, as well as powdery mildews and rusts. This compound also demonstrated activity against Fusarium, Monilinia, and Rhizoctonia fungi (Quinn et al., 1986).
Synthesis of Heterocyclic Systems
This compound analogs are key precursors for synthesizing various heterocyclic systems. These include imidazole derivatives, oxazoles, isothiazoles, and 1,3,2-diazaphospholidines. Their versatility in reactions as monofunctional precursors or as sources of a nitrile carbon atom has been highlighted, showcasing their importance in chemical synthesis (Drabina & Sedlák, 2012).
Analytical Chemistry
The compound has been used in spectrophotometric methods for its determination in chemical analysis. For example, the detection of [(2-Chlorophenyl)methylene]propane dinitrile using reactive dyes and chloroform extraction showcases its application in analytical chemistry (Halámek & Kobliha, 1992).
Molecular Structure Studies
This compound and its derivatives have been subjects of molecular structure studies, including crystallography and spectroscopy. These studies offer insights into the compound's chemical properties and potential applications in material science (Sharma et al., 2014).
Environmental Science Applications
In environmental science, this compound has been used as a model compound to study reactions relevant to combustion processes. For example, its reaction on Cu(II)O at high temperatures provides insights into the reduction mechanisms and kinetics in combustion systems (Farquar et al., 2003).
Organic Synthesis and Nonlinear Optical Materials
Its applications extend to organic synthesis and the development of nonlinear optical materials. For example, N-(2-Chlorophenyl)-(1-Propanamide) synthesized from a derivative has been studied for its electro-optic and non-linear optical properties, highlighting potential in optical device applications (Prabhu & Rao, 2000).
Properties
IUPAC Name |
2-(2-chlorophenyl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-7(6-11)8-4-2-3-5-9(8)10/h2-5,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMXWBCHMZFRQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505207 | |
Record name | 2-(2-Chlorophenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75920-46-6 | |
Record name | 2-(2-Chlorophenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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